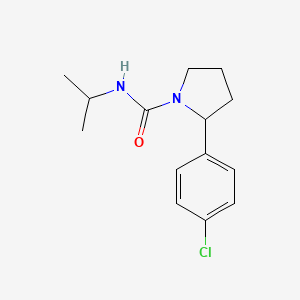![molecular formula C11H13BrN2O2 B6029885 4-bromo-2-[(morpholin-4-ylimino)methyl]phenol](/img/structure/B6029885.png)
4-bromo-2-[(morpholin-4-ylimino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-[(morpholin-4-ylimino)methyl]phenol is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(morpholin-4-ylimino)methyl]phenol is not fully understood. However, it has been reported to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes. It has also been reported to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been reported to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of bacterial and fungal cells at low concentrations. It has also been reported to induce apoptosis in cancer cells. In vivo studies have shown that it can reduce tumor growth in animal models. However, further studies are needed to determine its safety and efficacy in humans.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-bromo-2-[(morpholin-4-ylimino)methyl]phenol is its high purity and yield in the synthesis process. It also has a wide range of potential applications in various fields. However, one of the limitations is its potential toxicity and safety concerns, which require further investigation.
Future Directions
There are several future directions for the study of 4-bromo-2-[(morpholin-4-ylimino)methyl]phenol. In medicine, it could be studied further for its potential use as an anticancer agent or in combination with other drugs for enhanced efficacy. In agriculture, it could be studied for its potential use as a biopesticide or herbicide. In materials science, it could be explored for its potential use in the synthesis of novel materials with unique properties. Additionally, further studies are needed to determine its safety and efficacy in humans.
In conclusion, this compound is a synthetic compound with potential applications in various fields such as medicine, agriculture, and materials science. Its synthesis method is efficient, and it has been reported to have antibacterial, antifungal, and anticancer properties. However, further studies are needed to determine its safety and efficacy in humans, and its potential toxicity and safety concerns require further investigation.
Synthesis Methods
The synthesis of 4-bromo-2-[(morpholin-4-ylimino)methyl]phenol involves the reaction of 4-bromo-2-hydroxybenzaldehyde with morpholine in the presence of a catalyst such as acetic acid. The resulting intermediate is then reacted with ammonium acetate to form the final product. This method has been reported to have a high yield and purity.
Scientific Research Applications
4-bromo-2-[(morpholin-4-ylimino)methyl]phenol has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been reported to have antibacterial, antifungal, and anticancer properties. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In materials science, it has been explored for its potential use in the synthesis of novel materials with unique properties.
properties
IUPAC Name |
4-bromo-2-[(E)-morpholin-4-yliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-10-1-2-11(15)9(7-10)8-13-14-3-5-16-6-4-14/h1-2,7-8,15H,3-6H2/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKCVQODSPXJMR-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/N=C/C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-2-[5-oxo-3-(2-oxo-3-azepanyl)-1-phenyl-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B6029814.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6029822.png)
![N-methyl-4-[(propylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6029828.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-[1-methyl-2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B6029841.png)
![2-{[(4-chlorophenyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6029844.png)

![ethyl {2-[(3,5-dichlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B6029867.png)
![N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide hydrochloride](/img/structure/B6029876.png)
![4-{1-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1H-imidazol-2-yl}-3-methoxyphenol](/img/structure/B6029884.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanamide](/img/structure/B6029892.png)
![N-(4-chlorophenyl)-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6029898.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-methoxybenzamide](/img/structure/B6029899.png)
![[4-(methylthio)phenyl]{1-[4-(4-morpholinyl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6029900.png)